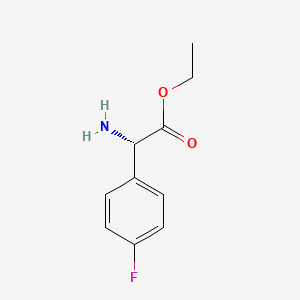

Ethyl (s)-2-amino-2-(4-fluorophenyl)acetate

Description

Ethyl (S)-2-amino-2-(4-fluorophenyl)acetate (CAS 73781-63-2) is an amino acid derivative with the molecular formula C₉H₁₀FNO₂ and a molecular weight of 197.21 g/mol. Its structure features a chiral center (S-configuration), a fluorinated phenyl group, and an ethyl ester moiety . The fluorine atom at the para position of the phenyl ring enhances lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability.

Synthetic routes typically involve condensation of 4-fluorophenylglycine derivatives with ethyl chloroacetate or stereoselective catalytic methods to achieve the S-enantiomer . Its applications span drug development, proteomics, and biochemical assays, where it serves as a precursor for bioactive molecules or a tool for studying enzyme interactions.

Properties

Molecular Formula |

C10H12FNO2 |

|---|---|

Molecular Weight |

197.21 g/mol |

IUPAC Name |

ethyl (2S)-2-amino-2-(4-fluorophenyl)acetate |

InChI |

InChI=1S/C10H12FNO2/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7/h3-6,9H,2,12H2,1H3/t9-/m0/s1 |

InChI Key |

IGISMORTRUHEQV-VIFPVBQESA-N |

Isomeric SMILES |

CCOC(=O)[C@H](C1=CC=C(C=C1)F)N |

Canonical SMILES |

CCOC(=O)C(C1=CC=C(C=C1)F)N |

Origin of Product |

United States |

Preparation Methods

Direct Amino Ester Synthesis via Nucleophilic Substitution

A common synthetic route involves nucleophilic substitution of ethyl 2-chloroacetate derivatives with 4-fluoroaniline or related amines to yield ethyl 2-(4-fluorophenylamino)acetate derivatives. This method typically proceeds under mild basic conditions with solvents such as toluene or dichloromethane.

- Example Procedure :

- A mixture of dry toluene, potassium hydroxide, and 18-crown-6 ether is prepared.

- Ethyl cyanoacetate is added, followed by portionwise addition of N-(4-fluorophenyl)-2-chloroacetamide.

- The reaction is monitored by TLC until completion (~20 minutes).

- Work-up involves aqueous neutralization, organic extraction, drying over magnesium sulfate, and solvent removal under reduced pressure.

- Crystallization from ethanol yields the product with high purity and yields around 87%.

Esterification of Corresponding Amino Acids

This compound can be synthesized by esterification of the corresponding (S)-2-amino-2-(4-fluorophenyl)acetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or thionyl chloride.

- Typical Conditions :

- Dissolve the amino acid in methanol or ethanol.

- Add catalytic amounts of sulfuric acid or use thionyl chloride to form the acid chloride intermediate.

- Heat gently (20–45°C) for 30 minutes to several hours.

- Quench the reaction and isolate the ester by extraction and purification steps.

- Yields are typically moderate to good depending on reaction time and temperature.

Chiral Resolution and Asymmetric Synthesis

To obtain the (S)-enantiomer specifically, chiral resolution or asymmetric synthesis methods are employed:

-

- Racemic mixtures of ethyl 2-amino-2-(4-fluorophenyl)acetate are separated using chiral chromatography or by forming diastereomeric salts with chiral acids.

- This method is labor-intensive but yields enantiomerically pure product.

-

- Use of chiral catalysts or auxiliaries during the amino acid formation or esterification step to induce stereoselectivity.

- Examples include employing chiral amines or enzymatic catalysis for stereospecific esterification.

Sulfonamide Route (Indirect Synthesis)

Some research explores the preparation of related sulfonamide derivatives via condensation of anilines with sulfonyl chlorides, followed by reduction and dehydration steps to yield amino acid esters structurally related to this compound.

- This multi-step route involves:

Analytical Data and Yields from Reported Syntheses

Research Outcomes and Observations

The nucleophilic substitution method provides a straightforward, high-yielding synthesis of this compound, with reaction times under 30 minutes and mild conditions, making it suitable for scale-up.

Esterification of the free amino acid is a classical approach but requires careful control of acidic conditions to avoid racemization or side reactions. The use of thionyl chloride to form acid chlorides prior to esterification improves yields and reaction rates.

Sulfonamide-based synthetic routes enable the preparation of structurally related compounds and allow functionalization but are more complex and less direct.

The (S)-configuration is typically ensured by starting from enantiomerically pure amino acids or by chiral resolution post-synthesis.

Summary Table of Preparation Routes

| Route | Advantages | Disadvantages | Typical Yield | Enantiomeric Control |

|---|---|---|---|---|

| Nucleophilic substitution | Fast, high yield, mild conditions | Requires halogenated precursors | ~87% | Depends on starting amine |

| Esterification | Classical, scalable | Possible racemization | 70–85% | Use of chiral acid starting material |

| Sulfonamide condensation | Allows structural diversity | Multi-step, moderate yield | 60–79% | Requires chiral resolution |

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group in Ethyl (S)-2-amino-2-(4-fluorophenyl)acetate undergoes oxidation to form a nitro group. This reaction is typically catalyzed by strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or alkaline conditions.

Reaction Details

| Reagent | Conditions | Product |

|---|---|---|

| KMnO₄, H+ | Aqueous, heated | Ethyl 2-nitro-2-(4-fluorophenyl)acetate |

| H₂O₂, NaOH | Room temperature | Ethyl 2-nitro-2-(4-fluorophenyl)acetate |

This transformation is critical for modifying the compound’s biological activity, as nitro groups often exhibit distinct pharmacological profiles compared to amines.

Hydrolysis Reactions

The ester group (-OEt) is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid and ethanol.

Acidic Hydrolysis

Using HCl or H₂SO₄ as catalysts, the reaction proceeds via nucleophilic substitution of the ester oxygen:

Basic Hydrolysis

Sodium hydroxide (NaOH) cleaves the ester bond, forming the sodium salt of the acid .

| Conditions | Reagent | Product |

|---|---|---|

| Acidic (HCl, Δ) | HCl | 2-amino-2-(4-fluorophenyl)acetic acid |

| Basic (NaOH, Δ) | NaOH | Sodium 2-amino-2-(4-fluorophenyl)acetate |

These reactions are foundational for generating intermediates in peptide synthesis or drug design .

Coupling Reactions

The amino group participates in coupling reactions to form amides or ureas, which are valuable in medicinal chemistry.

Amide Formation

Using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the amine reacts with carboxylic acids to form amides:

Urea Formation

Reaction with isocyanates (e.g., phenyl isocyanate) yields ureas, which are useful in enzyme inhibition studies.

| Reaction Type | Reagent | Product |

|---|---|---|

| Amide Coupling | DCC, R-COOH | RCONH-2-(4-fluorophenyl)acetate |

| Urea Formation | PhNCO | PhNCONH-2-(4-fluorophenyl)acetate |

Fluorine Substitution Reactions

The fluorine atom on the phenyl ring can undergo nucleophilic aromatic substitution under specific conditions, though such reactions are less common due to the electron-withdrawing nature of fluorine.

Example Reaction

This substitution introduces new functional groups for further derivatization.

Stereochemical Stability

The (S)-enantiomer’s stereochemistry remains stable under most reaction conditions unless exposed to harsh acids or bases, which may lead to racemization. For example, prolonged heating in acidic media can compromise the chiral center.

Scientific Research Applications

Ethyl 2-amino-2-(4-fluorophenyl)acetate is a chemical compound with an amino group, an ethyl ester, and a fluorinated phenyl group. It has the molecular formula and a molecular weight of approximately 197.21 g/mol. The presence of a fluorine atom at the para position of the phenyl ring influences its chemical properties and biological activities.

Scientific Research Applications

Factual information regarding the scientific research applications of Ethyl 2-amino-2-(4-fluorophenyl)acetate is currently limited. There is no available scientific literature referencing this specific compound on PubChem, a major resource for information on chemical substances. However, based on the structure of the molecule, some potential areas for scientific research could include:

- Pharmaceuticals: It serves as an intermediate. The aminobenzophenones are useful as intermediates in the preparation of therapeutically valuable -phenyl-l,4- benzodiazepine 4-oxides and 5-phenyl-1,4-benzodiazepin- 2-ones .

- Research indicates that ethyl 2-amino-2-(4-fluorophenyl)acetate exhibits potential biological activities. The mechanism of action is believed to involve interactions with specific molecular targets, where the amino group can form hydrogen bonds and the fluorinated phenyl group can engage with hydrophobic regions of proteins, modulating enzyme activity and receptor binding affinity. These interactions are critical for understanding its potential as a lead compound in drug development.

Interactions with Biological Macromolecules

Studies examining the interactions of ethyl 2-amino-2-(4-fluorophenyl)acetate with biological macromolecules indicate that its structural features allow it to engage in significant interactions:

- These interactions are critical for understanding its potential as a lead compound in drug development.

Comparison with Structurally Similar Compounds

Ethyl 2-amino-2-(4-fluorophenyl)acetate can be compared with several structurally similar compounds:

| Compound Name | Structural Differences | Unique Characteristics |

|---|---|---|

| Ethyl 2-amino-2-(4-bromophenyl)acetate | Bromine instead of fluorine | Different electronic effects due to bromine's larger size |

| Ethyl 2-amino-2-(3-fluorophenyl)acetate | Fluorine at the meta position | Unique reactivity influenced by fluorine's position |

| Ethyl 2-amino-2-(phenyl)acetate | Lacks halogen substitution | May exhibit different reactivity due to absence of electronegative atoms |

| Ethyl 3-amino-3-(4-fluorophenyl)propanoate | Propanoate instead of acetate | Alters solubility and reactivity profiles |

Mechanism of Action

The mechanism of action of ethyl (s)-2-amino-2-(4-fluorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The biological and chemical properties of Ethyl (S)-2-amino-2-(4-fluorophenyl)acetate are strongly influenced by its substitution pattern. Below is a detailed comparison with key analogs:

Halogen-Substituted Analogs

Positional Isomers and Backbone Modifications

| Compound Name | Structural Differences | Impact on Properties/Bioactivity |

|---|---|---|

| Ethyl 2-amino-2-(3-fluorophenyl)acetate | Fluorine at meta position | Altered steric and electronic effects due to shifted substituent position. Meta-fluorine may reduce binding affinity to targets requiring para-substituted ligands . |

| Ethyl 3-amino-3-(4-fluorophenyl)propanoate | Propanoate backbone (3-carbon chain) | Increased flexibility and solubility due to longer ester chain. May exhibit different pharmacokinetic profiles, such as prolonged half-life but reduced target specificity . |

| Ethyl 2-amino-2-(2,5-difluorophenyl)acetate | Fluorine at ortho and meta positions | Steric hindrance near the amino group may limit interactions with planar binding sites. Ortho-substitution can destabilize the molecule via intramolecular strain . |

Functional Group Variations

| Compound Name | Structural Differences | Impact on Properties/Bioactivity |

|---|---|---|

| Ethyl 2-cyano-2-(4-fluorophenyl)acetate | Cyano group replaces amino group | Loss of hydrogen-bonding capacity reduces interactions with polar targets. The electron-withdrawing cyano group may enhance electrophilic reactivity . |

| Ethyl 2-(4-fluorophenyl)acetate | Lacks amino group | Simpler structure with reduced bioactivity . The absence of the amino group eliminates chiral complexity and potential for enantiomer-specific effects . |

Key Research Findings

Physicochemical Properties

- Lipophilicity (LogP): The fluorine atom in this compound provides a balance between hydrophobicity (LogP ~1.2) and metabolic stability, whereas bromine analogs (LogP ~2.5) face faster hepatic clearance .

- Solubility: Propanoate derivatives (e.g., Ethyl 3-amino-3-(4-fluorophenyl)propanoate) show improved aqueous solubility (~15 mg/mL) compared to acetate analogs (~5 mg/mL) due to increased polarity .

Biological Activity

Ethyl (S)-2-amino-2-(4-fluorophenyl)acetate, often referred to as a fluorinated amino acid derivative, has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, applications in research, and relevant case studies.

This compound has a molecular formula of CHFNO and a molecular weight of approximately 201.21 g/mol. The compound features an amino group, an ethyl ester, and a fluorinated phenyl group that contributes to its unique reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde.

- Reactions : Key reactions include amination and esterification processes that yield the target compound with high stereoselectivity towards the (S) configuration.

- Purification : The final product is purified using techniques such as recrystallization or chromatography.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can act as an inhibitor or modulator of various enzymes, influencing metabolic pathways.

- Protein-Ligand Binding : Its amino group can form hydrogen bonds with active sites on proteins, while the fluorophenyl group engages in hydrophobic interactions, enhancing binding affinity .

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Activity : Studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation. For instance, compounds with similar structures have shown IC values ranging from 5 to 10 nM against various cancer cell lines .

- Antimicrobial Activity : Preliminary investigations suggest moderate antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli with MIC values indicating potential for further development .

- Neuroprotective Effects : Some analogs have been studied for their neuroprotective properties, possibly linked to their ability to modulate neurotransmitter systems.

Case Studies

-

Anticancer Efficacy :

- A study evaluated the cytotoxic effects of related compounds on HeLa cells, revealing significant antiproliferative activity attributed to the structural features of the fluorinated phenyl ring .

- In vivo tests using xenograft models indicated substantial tumor size reduction when treated with similar fluorinated amino acid derivatives .

- Enzyme Interaction Studies :

Applications in Research and Industry

This compound is utilized in various fields:

- Medicinal Chemistry : It serves as a building block for synthesizing more complex organic molecules with potential therapeutic applications.

- Biological Studies : The compound aids in studying enzyme kinetics and protein interactions, contributing to a better understanding of biochemical pathways.

- Industrial Applications : Its derivatives are explored for use in agrochemicals and specialty chemicals due to their unique properties .

Q & A

Q. What synthetic methodologies are commonly employed for preparing Ethyl (S)-2-amino-2-(4-fluorophenyl)acetate?

The synthesis typically involves nucleophilic substitution or condensation reactions . For example:

- Route 1 : Reacting ethyl 2-bromo-2-(4-fluorophenyl)acetate with a chiral amine under basic conditions (e.g., triethylamine in acetonitrile) to introduce the amino group stereoselectively .

- Route 2 : Sulfonamide intermediates (e.g., ethyl 2-(N-(4-fluorophenyl)sulfamoyl)acetate) can be hydrolyzed or substituted to yield the target compound .

Key considerations : Use chiral catalysts or resolving agents to ensure enantiomeric purity.

Q. How is the structural characterization of this compound performed?

A combination of techniques is used:

- NMR : Analyze and spectra to confirm substituents (e.g., 4-fluorophenyl protons at δ 7.03–7.40 ppm) .

- X-ray crystallography : Refine crystal structures using programs like SHELXL for precise stereochemical assignment .

- HRMS : Validate molecular weight (e.g., [M+H] at m/z 262.0500 for related sulfonamide intermediates) .

Q. What purification methods are effective for isolating this compound?

- Recrystallization : Use solvent systems like cyclohexane/ethyl acetate (e.g., 7:3 ratio) to obtain high-purity crystals .

- Column chromatography : Employ silica gel with gradients of ethyl acetate and hexane for intermediates .

- Chiral HPLC : Separate enantiomers using columns like Chiralpak AD-H for stereochemical verification .

Q. What are the critical physical properties of this compound relevant to experimental design?

| Property | Value | Reference |

|---|---|---|

| LogP | ~2.17 (similar analogs) | |

| Melting Point | 65–66°C (sulfonamide) | |

| Boiling Point | ~310°C (decomposes) | |

| Density | ~1.24 g/cm³ |

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis?

- Chiral auxiliaries : Use (S)-specific catalysts (e.g., Evans oxazolidinones) during asymmetric synthesis.

- Kinetic resolution : Employ enzymes like lipases to hydrolyze undesired enantiomers .

- Circular dichroism (CD) : Compare optical rotation with standards (e.g., (R)-enantiomer: [α] = -25° in water) .

Q. How can computational modeling aid in predicting reactivity or interactions?

Q. What strategies resolve contradictions in synthetic yield or byproduct formation?

Q. How can crystallization challenges be addressed for X-ray studies?

Q. What in vitro assays assess biological activity of derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.